molecular formula C13H10BrFN2 B8313361 10-bromo-9-fluoro-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine

10-bromo-9-fluoro-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine

Cat. No. B8313361
M. Wt: 293.13 g/mol
InChI Key: VNWYYCUYNSXMLT-UHFFFAOYSA-N
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Patent
US09034866B2

Procedure details

Into a 3000-mL 4-necked round-bottom flask was placed a solution of 5-bromo-N-(2,2-dimethoxyethyl)-4-fluoro-9-azatricyclo[8.1.1.0[2,7]]dodeca-2,4,6,8-tetraen-8-amine (350 g, 979.79 mmol, 1.00 equiv) in hydrogen chloride (3M) (1500 mL). The resulting solution was stirred at 90° C. for 90 min and extracted with 1×1000 mL of ethyl acetate. The pH value of the aqueous layer was adjusted to 10 with sodium hydroxide (3 mol/L). The resulting solution was extracted with 3×500 mL of ethyl acetate. The organic layers were combined and concentrated under vacuum. The residue was applied onto a silica gel column eluting with ethyl acetate: petroleum ether (1:2) to afford 150 g (52%) of 9-bromo-10-fluoro-2,5-diazatetracyclo[11.1.1.0[2,6].0[7,12]]pentadeca-3,5,7,9,11-pentaene as a white solid.
Name
5-bromo-N-(2,2-dimethoxyethyl)-4-fluoro-9-azatricyclo[8.1.1.0[2,7]]dodeca-2,4,6,8-tetraen-8-amine
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:12]=[C:11]2[C:5]([CH:6]3[CH2:20][CH:8]([N:9]=[C:10]2[NH:13][CH2:14][CH:15](OC)OC)[CH2:7]3)=[CH:4][C:3]=1[F:21]>Cl>[Br:1][C:2]1[CH:12]=[C:11]2[C:5](=[CH:4][C:3]=1[F:21])[CH:6]1[CH2:20][CH:8]([CH2:7]1)[N:9]1[C:10]2=[N:13][CH:14]=[CH:15]1

Inputs

Step One
Name
5-bromo-N-(2,2-dimethoxyethyl)-4-fluoro-9-azatricyclo[8.1.1.0[2,7]]dodeca-2,4,6,8-tetraen-8-amine
Quantity
350 g
Type
reactant
Smiles
BrC1=C(C=C2C3CC(N=C(C2=C1)NCC(OC)OC)C3)F
Step Two
Name
Quantity
1500 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 90° C. for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 3000-mL 4-necked round-bottom flask was placed
EXTRACTION
Type
EXTRACTION
Details
extracted with 1×1000 mL of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 3×500 mL of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
WASH
Type
WASH
Details
eluting with ethyl acetate: petroleum ether (1:2)

Outcomes

Product
Details
Reaction Time
90 min
Measurements
Type Value Analysis
AMOUNT: MASS 150 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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